molecular formula C36H28N2O4 B11554214 bis(4-{(E)-[(2-methylphenyl)imino]methyl}phenyl) benzene-1,2-dicarboxylate

bis(4-{(E)-[(2-methylphenyl)imino]methyl}phenyl) benzene-1,2-dicarboxylate

Cat. No.: B11554214
M. Wt: 552.6 g/mol
InChI Key: MDTFNTRSNHDTMC-UHFFFAOYSA-N
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Description

1,2-BIS({4-[(E)-[(2-METHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,2-DICARBOXYLATE is a complex organic compound characterized by its unique structure, which includes two imine groups and a benzene-1,2-dicarboxylate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-BIS({4-[(E)-[(2-METHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,2-DICARBOXYLATE typically involves a multi-step process. One common method includes the condensation of 2-methylbenzaldehyde with 4-aminobenzene-1,2-dicarboxylate under acidic conditions to form the imine intermediate. This intermediate is then subjected to further reactions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products.

Chemical Reactions Analysis

Types of Reactions

1,2-BIS({4-[(E)-[(2-METHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,2-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the imine groups can yield amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

1,2-BIS({4-[(E)-[(2-METHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,2-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2-BIS({4-[(E)-[(2-METHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,2-DICARBOXYLATE involves its interaction with specific molecular targets. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-BIS({4-[(E)-[(2-METHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,2-DICARBOXYLATE
  • 1,2-BIS({4-[(E)-[(2-ETHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,2-DICARBOXYLATE
  • 1,2-BIS({4-[(E)-[(2-PROPYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,2-DICARBOXYLATE

Uniqueness

The uniqueness of 1,2-BIS({4-[(E)-[(2-METHYLPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,2-DICARBOXYLATE lies in its specific substitution pattern and the presence of imine groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C36H28N2O4

Molecular Weight

552.6 g/mol

IUPAC Name

bis[4-[(2-methylphenyl)iminomethyl]phenyl] benzene-1,2-dicarboxylate

InChI

InChI=1S/C36H28N2O4/c1-25-9-3-7-13-33(25)37-23-27-15-19-29(20-16-27)41-35(39)31-11-5-6-12-32(31)36(40)42-30-21-17-28(18-22-30)24-38-34-14-8-4-10-26(34)2/h3-24H,1-2H3

InChI Key

MDTFNTRSNHDTMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3C(=O)OC4=CC=C(C=C4)C=NC5=CC=CC=C5C

Origin of Product

United States

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